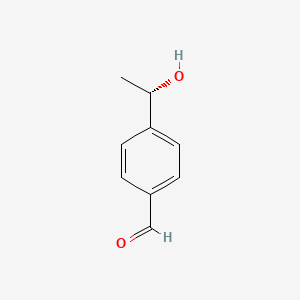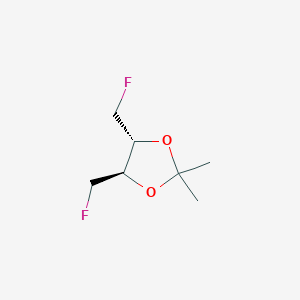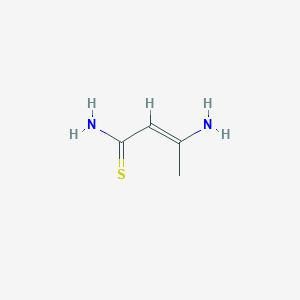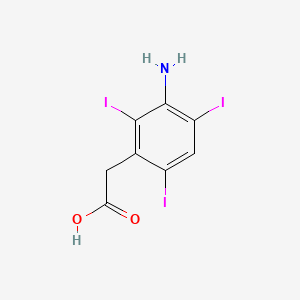
Acetic acid, (3-amino-2,4,6-triiodophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3-amino-2,4,6-triiodophenyl)-, typically involves the iodination of a phenylacetic acid derivative followed by the introduction of an amino group. One common method includes the following steps:
Iodination: A phenylacetic acid derivative is treated with iodine and an oxidizing agent such as nitric acid to introduce iodine atoms at the 2, 4, and 6 positions of the phenyl ring.
Amination: The iodinated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 3 position.
Industrial Production Methods
Industrial production of acetic acid, (3-amino-2,4,6-triiodophenyl)-, may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Acetic acid, (3-amino-2,4,6-triiodophenyl)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the carboxylic acid group to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or deiodinated compounds.
Substitution: Azides, thiols, or other substituted phenylacetic acids.
科学的研究の応用
Acetic acid, (3-amino-2,4,6-triiodophenyl)-, has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in diagnostic imaging due to the presence of iodine atoms, which can enhance contrast in imaging techniques.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of acetic acid, (3-amino-2,4,6-triiodophenyl)-, depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various effects:
Molecular Targets: The amino and iodine groups can interact with proteins, enzymes, and nucleic acids, potentially disrupting their function.
Pathways Involved: The compound may interfere with metabolic pathways, leading to cell death or inhibition of cell growth.
類似化合物との比較
Similar Compounds
(3-Amino-2,4,6-triiodophenyl)(cyclobutyl)acetic acid: Similar structure but with a cyclobutyl group instead of a phenyl ring.
(3-Amino-2,4,6-triiodophenyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
Uniqueness
Acetic acid, (3-amino-2,4,6-triiodophenyl)-, is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical reactivity and potential applications. The presence of three iodine atoms makes it particularly useful in imaging applications, while the amino group allows for further chemical modifications.
特性
CAS番号 |
3119-17-3 |
|---|---|
分子式 |
C8H6I3NO2 |
分子量 |
528.85 g/mol |
IUPAC名 |
2-(3-amino-2,4,6-triiodophenyl)acetic acid |
InChI |
InChI=1S/C8H6I3NO2/c9-4-2-5(10)8(12)7(11)3(4)1-6(13)14/h2H,1,12H2,(H,13,14) |
InChIキー |
INVBOJSWUDDQJX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1I)N)I)CC(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


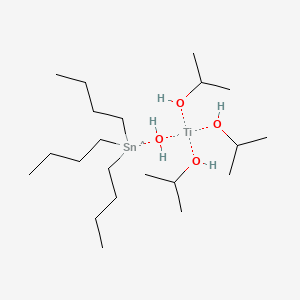
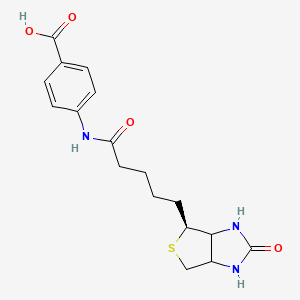
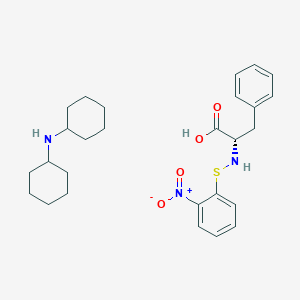
![2-Hexyl-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B13820158.png)
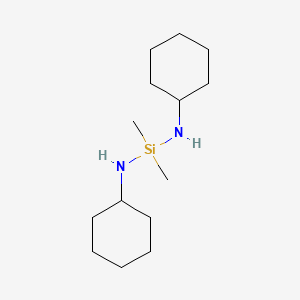


![(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B13820186.png)
![2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]](/img/structure/B13820192.png)
